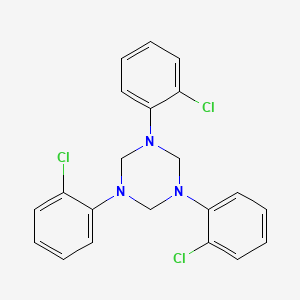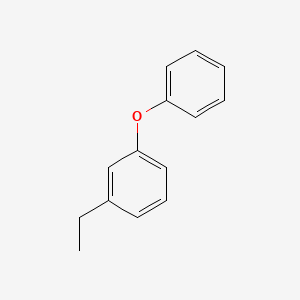
1-Ethyl-3-phenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-phenoxybenzene is an organic compound characterized by an ethyl group attached to the benzene ring at the first position and a phenoxy group at the third position. This compound is part of the larger family of benzene derivatives, which are widely studied due to their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenoxybenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of phenoxybenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-phenoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of iron (Fe) or sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: 1-Ethyl-3-phenoxybenzoic acid.
Reduction: 1-Ethyl-3-phenol.
Substitution: 1-Ethyl-3-bromophenoxybenzene or 1-Ethyl-3-nitrophenoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-phenoxybenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-phenoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-phenoxybenzene: Similar structure but with the phenoxy group at the fourth position.
1-Phenoxy-2-ethylbenzene: Similar structure but with the ethyl group at the second position.
Uniqueness: 1-Ethyl-3-phenoxybenzene is unique due to the specific positioning of the ethyl and phenoxy groups, which can influence its chemical reactivity and interactions. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Eigenschaften
CAS-Nummer |
78427-95-9 |
|---|---|
Molekularformel |
C14H14O |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-ethyl-3-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
OOOMPLNDUPMWLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
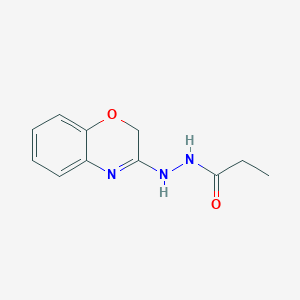
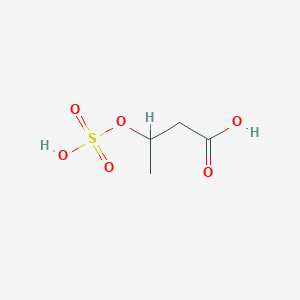
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
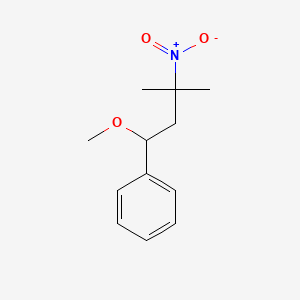

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
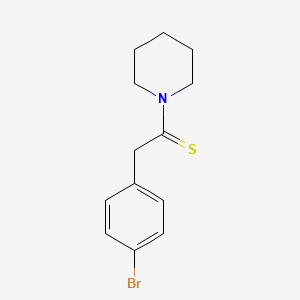

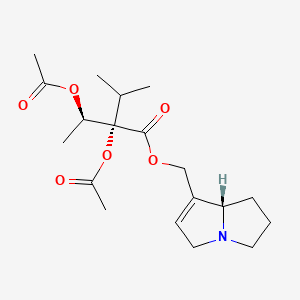
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
